

# Spectroscopic Profile of 2,2'-Dibromo-1,1'-binaphthyl: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,2'-Dibromo-1,1'-binaphthyl

Cat. No.: B118463

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2'-Dibromo-1,1'-binaphthyl** (CAS No: 74866-28-7), a key intermediate in asymmetric synthesis and materials science.<sup>[1]</sup> The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Molecular and Physical Properties

| Property         | Value                                                               |
|------------------|---------------------------------------------------------------------|
| Chemical Formula | C <sub>20</sub> H <sub>12</sub> Br <sub>2</sub>                     |
| Molecular Weight | 412.12 g/mol <a href="#">[1]</a> <a href="#">[2]</a>                |
| Appearance       | White to cream solid/powder <a href="#">[1]</a> <a href="#">[3]</a> |
| Melting Point    | 178-183 °C <a href="#">[4]</a>                                      |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for **2,2'-Dibromo-1,1'-binaphthyl**.

## <sup>1</sup>H NMR Spectroscopic Data

Due to the complex aromatic system and atropisomerism, the proton NMR spectrum of **2,2'-Dibromo-1,1'-binaphthyl** exhibits a series of multiplets in the aromatic region.

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|------------|
| ~7.20 - 8.10                    | m            | 12H         | Ar-H       |

Note: Specific peak assignments can be complex due to overlapping signals and the chiral nature of the molecule. The provided range is a general expectation for the aromatic protons.

## **$^{13}\text{C}$ NMR Spectroscopic Data**

The  $^{13}\text{C}$  NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift ( $\delta$ ) ppm | Assignment       |
|---------------------------------|------------------|
| ~120 - 140                      | Aromatic Carbons |

Note: Precise, publicly available, and fully assigned  $^{13}\text{C}$  NMR data for **2,2'-Dibromo-1,1'-binaphthyl** is limited. The expected chemical shifts are within the general range for aromatic compounds. For comparison, the related compound 2,2'-Dibromo-1,1'-biphenyl shows signals in the 120-140 ppm range.<sup>[5]</sup>

## **Infrared (IR) Spectroscopy**

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,2'-Dibromo-1,1'-binaphthyl** is characterized by absorptions typical for aromatic C-H and C-C bonds, as well as the C-Br bond.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                        |
|--------------------------------|---------------|-----------------------------------|
| ~3100–3000                     | Medium        | Aromatic C-H Stretch[6]           |
| ~1600–1450                     | Medium-Strong | Aromatic C=C Ring Stretch[6]      |
| ~900–675                       | Strong        | Aromatic C-H Out-of-Plane Bend[6] |
| Below 700                      | Medium-Strong | C-Br Stretch                      |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. For **2,2'-Dibromo-1,1'-binaphthyl**, the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak.

| m/z           | Ion              | Notes                                                                                                                                                           |
|---------------|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 410, 412, 414 | [M] <sup>+</sup> | Molecular ion peak cluster showing the characteristic isotopic pattern for two bromine atoms (approximate 1:2:1 ratio). The exact mass is 409.930576 g/mol .[2] |

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data.

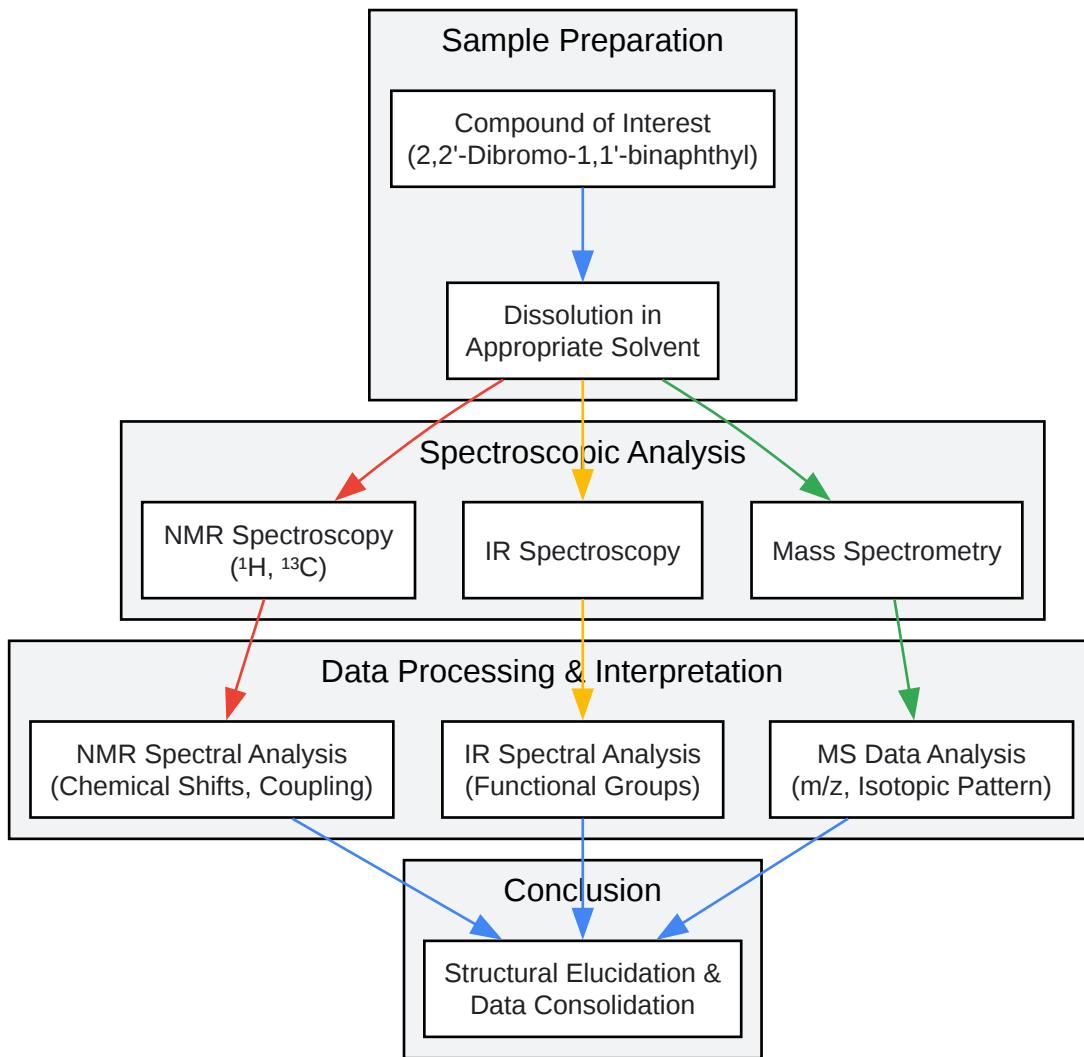
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2,2'-Dibromo-1,1'-binaphthyl** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.[7]
- Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.[8]
- <sup>1</sup>H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a

relaxation delay of 1-2 seconds.[7]

- $^{13}\text{C}$  NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. A larger number of scans is generally required compared to  $^1\text{H}$  NMR, with a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.[7]

## Infrared (IR) Spectroscopy


- Sample Preparation:
  - KBr Pellet: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[7]
  - ATR: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.[7]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[7]
- Acquisition: The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum is recorded first, and 16-32 scans are co-added to improve the signal-to-noise ratio.[7]

## Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
- Acquisition:
  - EI: The sample is introduced into the ion source, with a standard electron energy of 70 eV. [7]
  - ESI: The sample solution is introduced into the ion source via direct infusion.[7] The spectrum is acquired over a mass range that includes the expected molecular weight of the compound.

# Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as **2,2'-Dibromo-1,1'-binaphthyl**.



[Click to download full resolution via product page](#)

Workflow for Spectroscopic Characterization.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,2'-Dibromo-1,1'-binaphthyl [myskinrecipes.com]
- 2. spectrabase.com [spectrabase.com]
- 3. (+/-)-2,2'-Dibromo-1,1'-binaphthyl, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,2 -Dibromo-1,1 -binaphthyl 96 74866-28-7 [sigmaaldrich.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,2'-Dibromo-1,1'-binaphthyl: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118463#2-2-dibromo-1-1-binaphthyl-spectroscopic-data-nmr-ir-ms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)